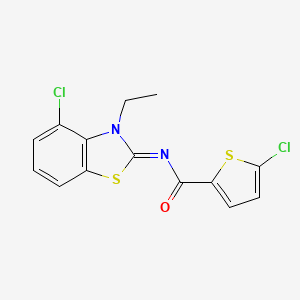

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

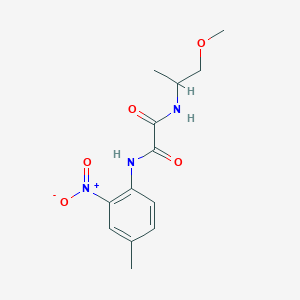

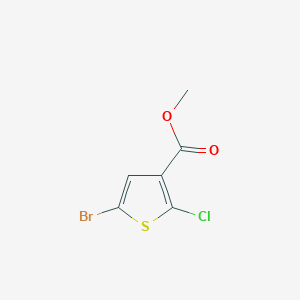

The compound “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a benzothiazole ring, two chloro substituents, an ethyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the thiophene ring might be formed via a Paal-Knorr synthesis or similar method. The benzothiazole could be synthesized via a reaction of o-aminothiophenol with a suitable electrophile . The chloro substituents could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability. The chloro substituents are electron-withdrawing, which would affect the electron density and reactivity of the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the chloro substituents might be susceptible to nucleophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chloro substituents and the carboxamide group might increase its polarity, affecting its solubility in different solvents .科学的研究の応用

Agrochemicals

Thiazole derivatives have found use in agrochemicals due to their pesticidal properties. The compound may contribute to novel formulations for crop protection, pest control, and disease management in agriculture .

Industrial Applications

Thiazoles serve as essential intermediates in the synthesis of rubber vulcanization agents, liquid crystals, and dyes. Their incorporation into industrial processes enhances material properties and performance .

Photographic Sensitizers

Thiazoles play a role in photographic chemistry as sensitizers. These compounds enhance the sensitivity of photographic emulsions to light, leading to improved image quality and resolution .

Pharmaceutical and Biological Activities

The compound’s biological activities span a wide range:

a. Antimicrobial Activity: Thiazoles, including sulfazole, exhibit antimicrobial properties. They may find application in treating bacterial and fungal infections .

b. Antiretroviral Activity: Ritonavir, a thiazole-based compound, is used in antiretroviral therapy for HIV/AIDS patients .

c. Antifungal Activity: Abafungin, another thiazole derivative, shows promise as an antifungal agent .

d. Anticancer Activity: Tiazofurin, a thiazole-containing compound, has demonstrated anticancer effects. It may be explored further for cancer treatment .

e. Other Health-Related Activities: Thiazoles have been investigated for their potential in various health-related areas:

Natural Products

Thiazole moieties are present in natural products such as vitamin B and penicillin. Understanding their role in these compounds can provide insights into their biological significance .

作用機序

Safety and Hazards

将来の方向性

The study and application of this compound could have various future directions. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

特性

IUPAC Name |

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGZUBRMWLLENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)